2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 2H-1,5-benzodioxepin derivatives . Its chemical formula is C19H20N4O3S . The IUPAC name is quite a mouthful, so let’s break it down: it’s an acetamide derivative containing a benzodioxepin ring, a triazole moiety, and a dimethylphenyl group. The compound’s systematic name is (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid .
Preparation Methods
Synthesis Routes: The synthetic routes for this compound are not widely documented, but one approach involves the condensation of appropriate precursors. For example, the benzodioxepin ring could be formed through cyclization of suitable starting materials.
Industrial Production: As of now, there isn’t a well-established industrial production method for this specific compound. Research in this area is ongoing, and future developments may lead to scalable synthesis routes.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups. These reactions may include:
Oxidation: Oxidative transformations of the sulfur atom or aromatic rings.
Reduction: Reduction of the triazole or carbonyl groups.
Substitution: Substitution reactions at the benzodioxepin ring or the acetamide moiety.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For instance:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products: The major products formed during these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Exploration of potential drug candidates due to the compound’s unique structure.
Organic Synthesis: Investigating its reactivity and utility in creating other complex molecules.
Biological Activity: Studying its effects on biological systems, including potential pharmacological activities.
Drug Development: Assessing its potential as a therapeutic agent.
Materials Science: Exploring applications in materials, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action remains to be elucidated. Researchers would need to investigate its interactions with cellular targets and pathways to understand its effects fully.
Comparison with Similar Compounds
While direct analogs of this compound are scarce, it shares structural features with other benzodioxepin derivatives. Further comparative studies would reveal its uniqueness and potential advantages.
Remember that research in this field is dynamic, and new findings may emerge over time
Properties
Molecular Formula |
C23H26N4O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H26N4O3S/c1-4-27-22(17-9-10-19-20(13-17)30-12-6-11-29-19)25-26-23(27)31-14-21(28)24-18-8-5-7-15(2)16(18)3/h5,7-10,13H,4,6,11-12,14H2,1-3H3,(H,24,28) |
InChI Key |
YKPYOSCFFACWQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.